molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2757665
CAS No.: 338773-18-5
M. Wt: 383.16
InChI Key: FUILHHRFFGNVHD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a dichlorophenyl derivative and a trifluoromethyl-substituted triazole, the reaction may proceed through nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILHHRFFGNVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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